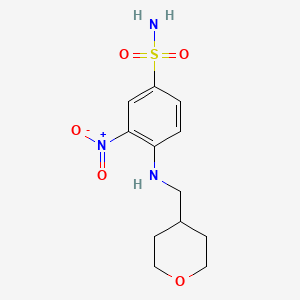

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide

Overview

Description

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is a pharmaceutical intermediate compound. It is primarily used in the preparation of Venetoclax, a medication used to treat certain types of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) .

Mechanism of Action

Target of Action

It is known to be a pharmaceutical intermediate compound used in the preparation of venetoclax , which targets B-cell lymphoma-2 (BCL-2) proteins.

Mode of Action

As an intermediate in the synthesis of Venetoclax , it may contribute to the inhibition of BCL-2 proteins, which are overexpressed in certain types of chronic lymphocytic leukaemia (CLL) or small lymphocytic lymphoma (SLL).

Biochemical Pathways

As an intermediate in the synthesis of venetoclax , it may influence the apoptosis pathway by inhibiting BCL-2 proteins, thereby promoting cell death in cancer cells.

Result of Action

As an intermediate in the synthesis of Venetoclax , it may contribute to the induction of apoptosis in cancer cells by inhibiting BCL-2 proteins.

Biochemical Analysis

Biochemical Properties

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors that target specific enzymes and proteins. This compound interacts with enzymes such as BTK (Bruton’s tyrosine kinase), PI3K (phosphoinositide 3-kinase), and JAK-2 (Janus kinase 2) . These interactions are crucial for the inhibition of these enzymes, which are involved in various signaling pathways related to cell growth, survival, and differentiation.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting BTK, PI3K, and JAK-2, it can alter the signaling pathways that control cell proliferation and survival, leading to potential therapeutic effects in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins . It acts as an inhibitor by binding to the active sites of BTK, PI3K, and JAK-2, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at room temperature . Its degradation over time can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is synthesized through the reaction of 4-Aminomethyltetrahydropyran and 4-Fluoro-3-nitrobenzenesulfonamide. The specific synthesis steps are as follows:

- Combine 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol) and (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol) in a tetrahydrofuran solution.

- Add Triethylamine (1.3 g, 6.81 mmol) to the mixture.

- Stir the solution at room temperature for 5 hours.

- Remove the solvent and add 20 ml of methanol to the residue.

- Dry the product to obtain 1.4 g of this compound with a yield of 97% .

Industrial Production Methods

The industrial production methods for this compound are not explicitly detailed in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.

Major Products

Reduction: The major product is 3-Amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.

Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of BTK, PI3K, and JAK-2 inhibitors.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: In the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds

- 3-Nitro-4-((oxan-4-ylmethyl)amino)benzenesulfonamide

- 3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide

Uniqueness

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Venetoclax. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it a versatile compound in pharmaceutical synthesis .

Biological Activity

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide, also known as a pharmaceutical intermediate for Venetoclax, has garnered attention for its biological activity, particularly in the context of treating chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇N₃O₅S

- Molecular Weight : 315.35 g/mol

- CAS Number : 1228779-96-1

The compound functions primarily as an intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor that induces apoptosis in cancer cells. Its structure allows it to interact with various biological targets, influencing pathways related to cell survival and apoptosis.

Anticancer Properties

This compound has been shown to exhibit significant anticancer activity through:

- BCL-2 Inhibition : As a precursor to Venetoclax, it contributes to the inhibition of the BCL-2 protein, promoting apoptosis in malignant cells.

- Synergistic Effects : In combination therapies, this compound enhances the efficacy of other chemotherapeutic agents.

Cardiovascular Effects

Research has indicated that similar sulfonamide compounds can influence cardiovascular parameters. A study on benzenesulfonamide derivatives demonstrated their effect on perfusion pressure and coronary resistance using isolated rat heart models. The results suggested that these compounds could modulate cardiovascular responses through calcium channel interactions .

Table 1: Summary of Biological Activity Studies

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its efficacy. Theoretical models suggest variations in permeability based on cell type, which could influence its therapeutic application .

Properties

IUPAC Name |

3-nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5S/c13-21(18,19)10-1-2-11(12(7-10)15(16)17)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H2,13,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQRHNYBVWICKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228779-96-1 | |

| Record name | 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl) methyl)amino) benzene sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228779961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-4-(((TETRAHYDRO-2H-PYRAN-4-YL) METHYL)AMINO) BENZENE SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2EU37URS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.